

Detecting LAS17/WASP in Biological Samples: Application Notes and Protocols

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Compound of Interest

Compound Name: LAS17

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Introduction

LAS17, the budding yeast homolog of the human Wiskott-Aldrich Syndrome protein (WASP), is a key regulator of actin polymerization and is essential for processes such as endocytosis.[1][2] In mammals, WASP is primarily expressed in hematopoietic cells and plays a critical role in the immune system by linking signaling pathways to the actin cytoskeleton.[3] Dysregulation of WASP is associated with Wiskott-Aldrich syndrome, an X-linked immunodeficiency disorder.[3] Given their importance in fundamental cellular processes and disease, accurate and reliable detection of **LAS17**/WASP in biological samples is crucial for both basic research and the development of novel therapeutics.

This document provides detailed application notes and protocols for the detection of **LAS17** and its human homolog WASP using a variety of common laboratory techniques.

I. Methods Overview and Quantitative Comparison

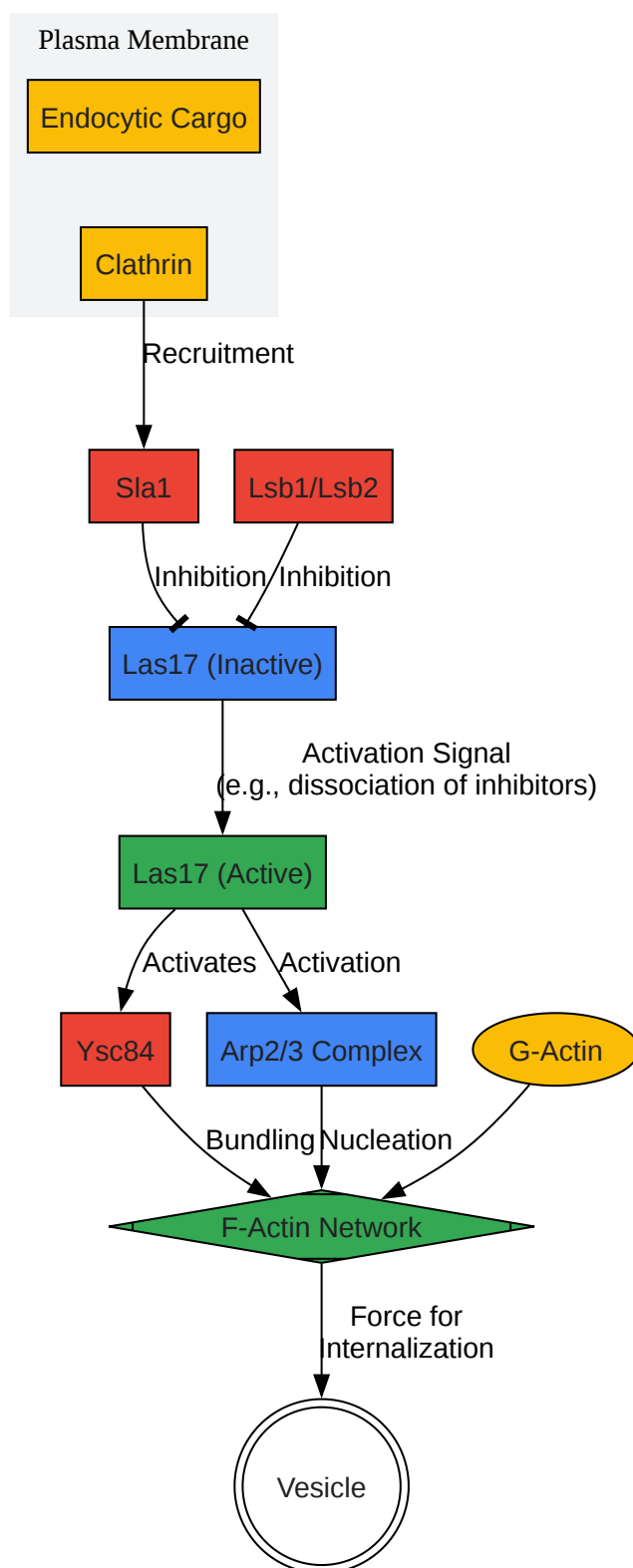
Several methods can be employed to detect and quantify **LAS17**/WASP in biological samples, each with its own advantages and limitations. The choice of method will depend on the specific research question, the nature of the sample, and the required sensitivity and throughput.

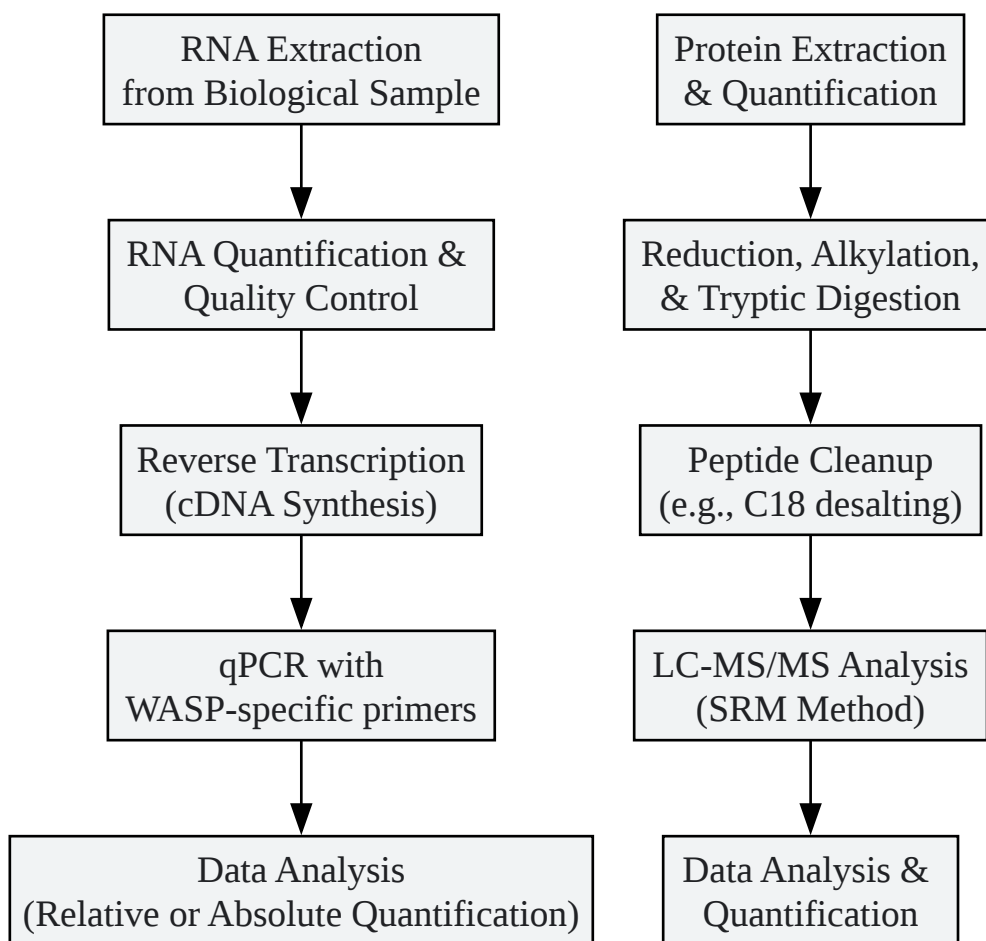
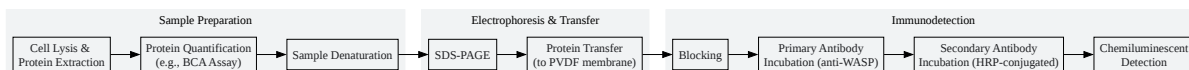
| Method | Principle | Sensitivity (Limit of Detection) | Throughput | Quantitative ? | Applications |
|--|---|--|----------------|-------------------------------|---|
| Western Blot | Immunoassay after protein separation by size | ~0.1 - 1 ng | Low to Medium | Semi-quantitative | Protein presence, size, and relative abundance |
| ELISA (Sandwich) | Immunoassay in a multi-well plate format | ~10 - 100 pg/mL[4] | High | Yes | High-throughput screening, protein quantification |
| Immunohistochemistry (IHC) / Immunofluorescence (IF) | In situ immunoassay on tissue sections or cells | Variable | Low to Medium | Qualitative/Semi-quantitative | Protein localization and expression in tissue/cells |
| Flow Cytometry | Immunoassay on single cells in suspension | Variable | High | Yes (relative) | Analysis of protein expression in cell populations |
| Mass Spectrometry (Targeted) | Quantification of specific peptides by MS/MS | ~attomole to femtomole range | Medium to High | Yes (absolute) | Absolute quantification, high specificity |
| Quantitative PCR (qPCR) | Amplification and quantification of target mRNA | ~1-10 copies of mRNA | High | Yes | Gene expression analysis |
| In Situ Hybridization | Hybridization of a labeled | Variable | Low | Qualitative/Semi- | Spatial localization of |

| | | | |
|-------|--------------------------------------|--------------|--------------------|
| (ISH) | probe to target mRNA in tissue | quantitative | mRNA expression |
|-------|--------------------------------------|--------------|--------------------|

II. Signaling Pathway of LAS17 in Yeast Endocytosis

LAS17/WASP acts as a crucial scaffold protein, integrating upstream signals to activate the Arp2/3 complex and initiate actin polymerization. In yeast, this is a key step in the internalization phase of endocytosis. The following diagram illustrates the core interactions of **Las17**.





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